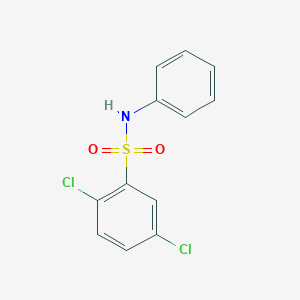

2,5-dichloro-N-phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUYGJHHMRQKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 2,5-dichloro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dichloro-N-phenylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential biological activities, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from its chemical structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-(2,5-Dichlorophenyl)benzenesulfonamide[1] | 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide |

| Molecular Formula | C₁₂H₉Cl₂NO₂S[2] | C₁₂H₉Cl₂NO₂S[1] | C₁₃H₁₁Cl₂NO₂S |

| Molecular Weight | 302.18 g/mol [2] | 302.16 g/mol [1] | 316.21 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, acetone, and acetonitrile. | Recrystallized from dilute ethanol. | Soluble in dichloromethane.[3] |

Spectral Data

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, was used for its characterization, indicating its utility in identifying key functional groups.[4] The expected characteristic IR absorption bands for this compound would include:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹[4]

-

Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹

-

S=O asymmetric and symmetric stretch: Strong absorptions around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[4]

-

C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the chlorine atoms. For a similar compound, N-(2,5-Dichlorophenyl)benzenesulfonamide, NMR spectra were recorded for its characterization.[4]

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show cleavage of the S-N bond and loss of SO₂.

Experimental Protocols

Synthesis of this compound (Analogous Procedure)

A reliable method for the synthesis of N-aryl sulfonamides involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. The following is an adapted protocol based on the synthesis of the closely related compound, 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide.[3]

Materials:

-

Aniline

-

2,5-dichlorobenzenesulfonyl chloride

-

Dichloromethane (DCM)

-

Triethylamine

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve aniline in dichloromethane in a round-bottom flask.

-

Add 2,5-dichlorobenzenesulfonyl chloride to the solution.

-

Stir the mixture at room temperature.

-

Maintain the pH of the reaction mixture at 8-9 by the dropwise addition of triethylamine.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 1-2 with 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer (DCM).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with diverse biological activities. While no specific biological data for this compound has been reported, its structural features suggest potential for anticancer and antimicrobial activities, likely through the inhibition of carbonic anhydrases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and resistance to therapy.[5] The sulfonamide moiety is a key pharmacophore for CA inhibitors, as the deprotonated sulfonamide nitrogen can coordinate to the zinc ion in the active site of the enzyme, leading to potent inhibition.[6] The presence of two chlorine atoms on the benzene ring of this compound may influence its binding affinity and selectivity for different CA isoforms.

Diagram 2: Carbonic Anhydrase Inhibition Pathway

References

- 1. N-(2,5-Dichloro-phen-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H9Cl2NO2S | CID 3805784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structure and Conformation of 2,5-dichloro-N-phenylbenzenesulfonamide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2,5-dichloro-N-phenylbenzenesulfonamide, based on crystallographic and spectroscopic studies. The document outlines the key structural parameters, experimental protocols for its synthesis and characterization, and a summary of its molecular geometry.

Molecular Structure and Conformation

This compound (C₁₂H₉Cl₂NO₂S) is an arylsulfonamide characterized by a benzenesulfonyl chloride moiety linked to a 2,5-dichloroaniline group via a sulfonamide bond. The structural integrity and conformational preferences of this molecule are dictated by the interplay of steric and electronic effects imparted by its constituent groups.

The solid-state conformation has been elucidated by single-crystal X-ray diffraction. The molecule adopts a bent conformation at the sulfur atom. A key feature is the relative orientation of the two aromatic rings, which are significantly twisted with respect to each other. This twisted arrangement is a common feature in N-arylbenzenesulfonamides and is influenced by the steric hindrance between the rings and the geometry of the central C-S-N-C bridge.

An intramolecular hydrogen bond between the sulfonamide hydrogen (N-H) and the ortho-chloro substituent on the aniline ring (N-H···Cl) is a defining characteristic of its solid-state structure.[1][2] This interaction plays a significant role in stabilizing the observed conformation. In the crystal lattice, molecules are further linked into chains by intermolecular N-H···O hydrogen bonds, where the sulfonamide hydrogen of one molecule interacts with a sulfonyl oxygen of an adjacent molecule.[1][2]

Below is a diagram illustrating the key conformational relationships within the molecule.

Caption: Logical relationship of key conformational features.

Quantitative Structural Data

The structural parameters of this compound have been determined with precision through single-crystal X-ray diffraction. While a full list of individual bond lengths and angles is contained within the corresponding Crystallographic Information File (CIF), the key data defining the crystal and molecular conformation are summarized below.

Table 1: Crystallographic Data

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₉Cl₂NO₂S | [1] |

| Formula Weight | 302.16 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [2] |

| a (Å) | 9.595 (1) | [1] |

| b (Å) | 14.188 (2) | [1] |

| c (Å) | 10.424 (1) | [1] |

| β (°) | 114.42 (2) | [1] |

| Volume (ų) | 1292.1 (3) | [1] |

| Z (molecules/unit cell) | 4 | [1] |

| Temperature (K) | 299 | [1] |

Table 2: Key Conformational Parameters

| Parameter | Value | Reference |

| C—SO₂—NH—C Torsion Angle (°) | 66.4 (2) | [1][2] |

| Dihedral Angle between Aromatic Rings (°) | 73.3 (1) | [1][2] |

| N—H Bond Conformation vs. ortho-Cl | syn | [1][2] |

Spectroscopic Characterization

Table 3: Expected IR Absorption Regions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N—H (sulfonamide) | Stretching | 3300 - 3200 |

| C—H (aromatic) | Stretching | 3100 - 3000 |

| S=O (sulfonyl) | Asymmetric Stretching | 1370 - 1335 |

| S=O (sulfonyl) | Symmetric Stretching | 1180 - 1160 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C—N | Stretching | 1335 - 1250 |

| C—S | Stretching | 800 - 600 |

| C—Cl | Stretching | 850 - 550 |

Table 4: Expected ¹H-NMR Chemical Shift Regions

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| N—H (sulfonamide) | Singlet | 8.5 - 10.5 |

| Aromatic (C₆H₅) | Multiplet | 7.2 - 7.8 |

| Aromatic (C₆H₃Cl₂) | Multiplet | 7.0 - 7.5 |

Experimental Protocols

Synthesis of this compound[1]

The synthesis is a two-step process involving the formation of benzenesulfonyl chloride followed by its reaction with 2,5-dichloroaniline.

Caption: Workflow for the synthesis of the title compound.

-

Preparation of Benzenesulfonyl Chloride: A solution of benzene (10 ml) in chloroform (40 ml) is cooled to 0°C. Chlorosulfonic acid (25 ml) is added dropwise. After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is allowed to warm to room temperature.

-

Isolation: The mixture is then carefully poured into a beaker containing crushed ice. The chloroform layer is separated, washed with cold water, and subsequently evaporated to yield the benzenesulfonyl chloride intermediate.

-

Sulfonamide Formation: The crude benzenesulfonyl chloride is treated with a stoichiometric amount of 2,5-dichloroaniline. The mixture is boiled for 10 minutes.

-

Precipitation and Purification: The reaction mixture is cooled to room temperature and poured into approximately 100 ml of ice-cold water. The resulting solid precipitate is collected by suction filtration and washed thoroughly with cold water. The final product is purified by recrystallization from a dilute ethanol solution to a constant melting point.

Single-Crystal X-ray Diffraction[1]

-

Crystal Growth: Colorless, rod-like single crystals suitable for X-ray diffraction were grown by the slow evaporation of an ethanolic solution of the purified compound at room temperature.

-

Data Collection: A crystal of suitable size (approx. 0.44 × 0.40 × 0.32 mm) was mounted on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector. Data were collected at 299 K using Mo Kα radiation.

-

Structure Solution and Refinement: A total of 5199 reflections were measured. The crystal structure was solved using the SHELXS97 program and refined using SHELXL97. The hydrogen atom of the NH group was located in a difference map and its position was subsequently restrained during refinement.

Biological Activity and Signaling Pathways

A review of the current scientific literature did not identify any specific studies detailing the biological activity or the modulation of signaling pathways for this compound. While the broader class of sulfonamides is known to contain many compounds with significant biological activities (e.g., antibacterial, anti-inflammatory), the title compound itself does not appear to be a focus of drug development or biological research. Therefore, no signaling pathway diagrams are applicable.

Conclusion

This compound is a structurally well-characterized compound. Its solid-state conformation is defined by a significant twist between its two aromatic rings and is stabilized by a notable intramolecular N-H···Cl hydrogen bond. The synthesis and crystallographic analysis are well-documented, providing a clear protocol for its preparation and structural verification. While its spectroscopic profile is consistent with its structure, detailed public data is sparse. There is currently no evidence in the literature to suggest significant biological activity for this specific molecule. This guide provides a foundational summary for researchers interested in the physicochemical properties of arylsulfonamides.

References

Technical Guide: 2,5-dichloro-N-phenylbenzenesulfonamide

This technical guide provides an overview of 2,5-dichloro-N-phenylbenzenesulfonamide, a chemical compound belonging to the benzenesulfonamide class. Due to the limited availability of in-depth data for this specific molecule, this document also draws upon information from closely related structural analogs to provide a broader context for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Cl₂NO₂S | [1] |

| Molecular Weight | 302.18 g/mol | [1] |

Synthesis and Experimental Protocols

While a specific protocol for this compound was not detailed in the reviewed literature, the synthesis of structurally similar sulfonamides, such as 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide and 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, follows a general synthetic route.[3][4] The following is a generalized experimental protocol based on these related compounds.

General Synthesis of N-Aryl-2,5-dichlorobenzenesulfonamides

This protocol describes the reaction of an aniline derivative with 2,5-dichlorobenzenesulfonyl chloride.

Materials:

-

Aniline or a substituted aniline derivative (e.g., m-toluidine, 2,3-dimethylaniline)

-

2,5-dichlorobenzenesulfonyl chloride

-

Dichloromethane (DCM)

-

Triethylamine

-

1M Hydrochloric acid (HCl) solution

-

Sodium carbonate solution (5%) (for neutralization, if needed)

Procedure:

-

Dissolve the aniline derivative in dichloromethane.

-

Add 2,5-dichlorobenzenesulfonyl chloride to the mixture.

-

Stir the reaction mixture at room temperature overnight. The pH should be maintained at 8-9 using triethylamine.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH to 1-2 with a 1M HCl solution.

-

Pour the mixture into a separatory funnel and separate the dichloromethane layer.

-

Evaporate the solvent from the organic layer at room temperature to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetonitrile) to obtain the final product.[3][4]

Caption: General workflow for the synthesis of N-aryl-2,5-dichlorobenzenesulfonamides.

Biological Activity

Experimental Model for Biological Activity Screening

The following protocol is adapted from the study of benzenesulfonamide derivatives on an isolated rat heart model to assess effects on perfusion pressure and coronary resistance.[5]

Model: Isolated rat heart (Langendorff preparation) Perfusion: Perfused at a constant flow rate of 10 ml/min. Test Compound: 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide at a concentration of 0.001 nM. Measurements:

-

Perfusion Pressure: Measured to determine changes in vascular resistance.

-

Coronary Resistance: Calculated as the ratio of perfusion pressure (mm Hg) to coronary flow (mL/min). Comparison: Effects are compared to a control (absence of the compound) and other benzenesulfonamide derivatives.[5]

Quantitative Data from a Structurally Related Analog

The following table summarizes the reported effects of 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide on perfusion pressure and coronary resistance.

| Parameter | Compound | Observation |

| Perfusion Pressure | 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant decrease observed compared to control.[5] |

| Coronary Resistance | 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant decrease observed compared to control.[5] |

It is important to note that another analog, 4-(2-aminoethyl)-benzenesulfonamide, did show a significant decrease in both perfusion pressure and coronary resistance in the same study.[5]

Caption: Workflow for assessing the biological activity of benzenesulfonamide derivatives.

Potential Mechanism of Action

While the direct target of this compound is not specified, some sulfonamide derivatives are known to interact with various biological targets. For instance, 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide has been identified as an inhibitor of Fructose-1,6-bisphosphatase 1, a rate-limiting enzyme in gluconeogenesis.[6] This suggests that derivatives of 2,5-dichlorobenzenesulfonamide could potentially be explored for their roles in metabolic pathways.

Caption: Inhibition of Fructose-1,6-bisphosphatase 1 by a sulfonamide derivative.

Conclusion

This compound is a compound for which detailed public data is limited. However, by examining its structural analogs, it is possible to infer potential synthetic routes and biological screening methods. The benzenesulfonamide scaffold is present in a variety of biologically active molecules, suggesting that this compound and its derivatives could be of interest for further investigation in drug discovery and development. Future research should focus on the direct synthesis, characterization, and biological evaluation of this compound to fully elucidate its properties and potential applications.

References

- 1. 2,5-дихлор-N-phenylbenzenesulfonamide | 91498-90-7 [m.chemicalbook.com]

- 2. This compound | C12H9Cl2NO2S | CID 3805784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 6. go.drugbank.com [go.drugbank.com]

Molecular weight and formula of 2,5-dichloro-N-phenylbenzenesulfonamide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2,5-dichloro-N-phenylbenzenesulfonamide.

Core Compound Information

Chemical Formula: C₁₂H₉Cl₂NO₂S[1]

Molecular Weight: 302.18 g/mol

Physicochemical Data

A summary of the key physicochemical properties of this compound and a closely related isomer, N-(2,5-Dichlorophenyl)benzenesulfonamide, are presented below for comparative analysis.

| Property | Value (this compound) | Value (N-(2,5-Dichlorophenyl)benzenesulfonamide) |

| Molecular Formula | C₁₂H₉Cl₂NO₂S | C₁₂H₉Cl₂NO₂S |

| Molecular Weight | 302.18 g/mol | 302.16 g/mol [2] |

| CAS Number | 91498-90-7 | Not specified |

Synthesis and Experimental Protocols

Synthesis of N-(2,5-Dichlorophenyl)benzenesulfonamide: [2]

-

Preparation of Benzenesulfonyl Chloride: Chloroform (40 ml) is added to benzene (10 ml) and the solution is cooled to 0°C. Chlorosulfonic acid (25 ml) is then added dropwise. After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and subsequently poured over crushed ice. The chloroform layer, containing the benzenesulfonyl chloride, is separated and washed with cold water. The chloroform is then evaporated.

-

Sulfonamide Formation: The resulting benzenesulfonyl chloride is reacted with a stoichiometric amount of 2,5-dichloroaniline. The mixture is boiled for ten minutes.

-

Purification: The reaction mixture is cooled to room temperature and then added to 100 ml of ice-cold water. The resulting solid product is collected by suction filtration and washed thoroughly with cold water. The crude product is then recrystallized from dilute ethanol to a constant melting point to yield pure N-(2,5-Dichlorophenyl)benzenesulfonamide.

Potential Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of benzenesulfonamide derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.

Benzenesulfonamide derivatives have demonstrated potential as:

-

Anti-inflammatory agents: Certain compounds have shown significant inhibition of carrageenan-induced rat paw edema.

-

Antimicrobial agents: Various derivatives have exhibited potent activity against a range of bacteria and fungi, including E. coli, S. aureus, and C. albicans.

-

Antioxidants: Some benzenesulfonamides have displayed antioxidant properties comparable to Vitamin C.

Furthermore, a related compound, 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide, has been identified as an inhibitor of Fructose-1,6-bisphosphatase 1, a key enzyme in gluconeogenesis. Additionally, other chlorine-substituted benzenesulfonamide complexes have shown promising protistocidal activity. These findings suggest that this compound may also possess interesting biological properties worthy of investigation.

Diagrams

Synthesis Workflow for N-(2,5-Dichlorophenyl)benzenesulfonamide

Caption: General synthesis workflow for N-aryl-benzenesulfonamides.

References

Potential Mechanism of Action for 2,5-dichloro-N-phenylbenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential mechanism of action for the compound 2,5-dichloro-N-phenylbenzenesulfonamide. In the absence of direct experimental data for this specific molecule, this paper hypothesizes its activity as an inhibitor of the Mdm2-p53 protein-protein interaction, a well-established target for anticancer drug discovery. This hypothesis is predicated on the known biological activities of the broader benzenesulfonamide chemical class. This document provides a detailed overview of the Mdm2-p53 signaling pathway, proposes a logical framework for the inhibitory action of this compound, and presents a comprehensive suite of experimental protocols to validate this hypothesis. Quantitative data from analogous inhibitor studies are summarized, and key concepts are visualized through signaling pathway and experimental workflow diagrams.

Introduction: The Mdm2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase Mdm2. In many human cancers, the p53 pathway is inactivated, not by mutation of the p53 gene itself, but by the overexpression of Mdm2. This overexpression leads to the excessive ubiquitination and subsequent proteasomal degradation of p53, effectively abrogating its tumor-suppressive functions.

The interaction between Mdm2 and p53 occurs within a well-defined hydrophobic cleft on the surface of Mdm2, which binds to the N-terminal transactivation domain of p53. Small molecules that can occupy this cleft and disrupt the Mdm2-p53 interaction have emerged as a promising class of anticancer therapeutics. By preventing p53 degradation, these inhibitors can restore its function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Hypothesized Mechanism of Action for this compound

While direct evidence is currently unavailable for this compound, its chemical scaffold, a benzenesulfonamide derivative, is present in a variety of compounds with demonstrated biological activity. Notably, several small molecules incorporating the benzenesulfonamide moiety have been investigated as inhibitors of protein-protein interactions, including the Mdm2-p53 axis.

We hypothesize that this compound acts as a competitive inhibitor of the Mdm2-p53 interaction. The molecule's structural features, including its aromatic rings and sulfonamide linker, may allow it to mimic the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to the Mdm2 cleft. By occupying this pocket, this compound would sterically hinder the binding of p53, thereby preventing its Mdm2-mediated ubiquitination and degradation. This would lead to the stabilization and accumulation of p53, allowing it to transcriptionally activate its downstream target genes, such as p21 (CDKN1A), which promotes cell cycle arrest, and PUMA and BAX, which induce apoptosis.

Quantitative Data from Analogous Mdm2-p53 Inhibitors

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for well-characterized small molecule inhibitors of the Mdm2-p53 interaction. These values are typically determined using the experimental protocols detailed in the subsequent section.

| Compound | Assay Type | Target | IC50 / Ki | Reference |

| Nutlin-3a | ELISA | Mdm2-p53 | IC50 = 90 nM | [1] |

| MI-219 | Fluorescence Polarization | Mdm2-p53 | Ki = 5 nM | [1] |

| RG7112 (Idasanutlin) | TR-FRET | Mdm2-p53 | IC50 = 18 nM | [2][3] |

| AMG 232 | Fluorescence Polarization | Mdm2-p53 | Ki = 0.6 nM | [4] |

| NSC 279287 (Sulfonamide) | ELISA | Mdm2-p53 | IC50 = 31.8 µM | [1] |

Detailed Experimental Protocols

The following protocols describe standard assays used to identify and characterize inhibitors of the Mdm2-p53 interaction.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the Mdm2-p53 complex by monitoring changes in the polarization of fluorescently labeled p53 peptide.

-

Objective: To determine the in vitro potency (IC50) of this compound in inhibiting the Mdm2-p53 interaction.[5]

-

Materials:

-

Recombinant human Mdm2 protein (N-terminal domain).

-

Fluorescently labeled p53 peptide (e.g., TAMRA-labeled).

-

Assay buffer (e.g., PBS, 0.01% Tween-20).

-

384-well black microplates.

-

Microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a solution of the fluorescently labeled p53 peptide and Mdm2 protein in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute the test compound (this compound) in DMSO and then in assay buffer.

-

Add the diluted compound to the microplate wells.

-

Add the Mdm2/p53-peptide complex to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

This solid-phase immunoassay quantifies the inhibition of the Mdm2-p53 interaction.

-

Objective: To confirm the inhibitory activity of this compound on the Mdm2-p53 interaction.[6]

-

Materials:

-

Recombinant human Mdm2 protein.

-

Recombinant human p53 protein (biotinylated).

-

Streptavidin-coated microplate.

-

Anti-Mdm2 primary antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer (e.g., PBST).

-

-

Procedure:

-

Coat the streptavidin-coated microplate with biotinylated p53.

-

Wash the plate to remove unbound p53.

-

Add Mdm2 protein pre-incubated with various concentrations of the test compound.

-

Incubate to allow for binding.

-

Wash the plate to remove unbound Mdm2 and the compound.

-

Add the anti-Mdm2 primary antibody and incubate.

-

Wash and add the HRP-conjugated secondary antibody.

-

Incubate and wash.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm.

-

Cell-Based p53 Activation Assay

This assay determines the ability of the compound to stabilize and activate p53 in a cellular context.

-

Objective: To assess the cellular efficacy of this compound in activating the p53 pathway.[7]

-

Materials:

-

Human cancer cell line with wild-type p53 (e.g., MCF-7, U2OS).

-

Cell culture medium and supplements.

-

Lysis buffer.

-

Antibodies for Western blotting (anti-p53, anti-p21, anti-Mdm2, anti-actin/tubulin).

-

-

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against p53, p21, Mdm2, and a loading control.

-

Analyze the protein band intensities to determine the dose-dependent accumulation of p53 and its downstream targets.

-

Conclusion

The benzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. Based on the available literature for this class of compounds, it is hypothesized that this compound may function as an inhibitor of the Mdm2-p53 protein-protein interaction. This technical guide provides a comprehensive framework for the experimental validation of this hypothesis, from initial in vitro screening to cell-based functional assays. The successful validation of this proposed mechanism of action would position this compound as a valuable lead compound for further optimization in the pursuit of new p53-reactivating cancer therapies.

References

- 1. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of Benzenesulfonamide Compounds: A Technical Guide for Researchers

Introduction

Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzenesulfonamide scaffold, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), has allowed for its incorporation into drugs targeting a diverse range of physiological processes. This technical guide provides a comprehensive literature review of benzenesulfonamide compounds, intended for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications, with a focus on their roles as enzyme inhibitors.

Synthesis of Benzenesulfonamide Compounds

The synthesis of benzenesulfonamide derivatives is a well-established area of organic chemistry, with several reliable methods available. The most common approach involves the reaction of a substituted aniline with benzenesulfonyl chloride or a derivative thereof.

General Synthetic Protocol via Sulfonyl Chloride

A prevalent method for synthesizing benzenesulfonamide derivatives involves the reaction of an aryl or heterocyclic amine with a benzenesulfonyl chloride in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of the desired amine (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran) at 0°C, add benzenesulfonyl chloride (1.1 equivalents) portion-wise.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure benzenesulfonamide derivative.

Therapeutic Applications and Mechanisms of Action

Benzenesulfonamide derivatives have been successfully developed as inhibitors for a variety of enzymes, leading to their use in treating a range of diseases, from cancer to infectious diseases and inflammatory conditions.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CAs are involved in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. The sulfonamide group of benzenesulfonamide-based inhibitors coordinates with the zinc ion in the active site of the enzyme, leading to potent inhibition.

Signaling Pathway in Cancer:

In hypoxic tumors, the upregulation of CA IX and CA XII contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Benzenesulfonamide inhibitors that selectively target these isoforms can counteract this acidification, thereby inhibiting tumor progression.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibition constants (Ki) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [1] |

| Celecoxib | >10000 | 8500 | 45 | 480 | [1] |

| Indisulam | 9800 | 9500 | 3.2 | 4.5 | [1] |

| SLC-0111 | 9600 | 108 | 5.9 | 41.5 | [2] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

The inhibitory activity of benzenesulfonamide compounds against carbonic anhydrase is commonly determined using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.

-

Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM phenol red). Prepare stock solutions of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the assay buffer. Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.

-

Enzyme and Inhibitor Incubation: Pre-incubate the carbonic anhydrase enzyme with the inhibitor solution for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.

-

Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for phenol red). The initial rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates from the absorbance data. Determine the IC₅₀ or Kᵢ values by plotting the enzyme activity against the inhibitor concentration and fitting the data to an appropriate inhibition model.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling is implicated in various cancers. Benzenesulfonamide-based compounds have been developed as potent inhibitors of Trk kinases.

Signaling Pathway in Cancer:

The binding of neurotrophins to Trk receptors leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the Ras/MAPK/ERK and PI3K/Akt pathways. These pathways promote cell proliferation, survival, and differentiation. Benzenesulfonamide Trk inhibitors block the ATP binding site of the kinase domain, thereby inhibiting these downstream oncogenic signals.

Experimental Protocol: TrkA Kinase Activity Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to screen for and characterize TrkA kinase inhibitors.

-

Plate Coating: Coat a 96-well microplate with a substrate for TrkA, such as a poly(Glu, Tyr) peptide, and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Kinase Reaction: Add the TrkA enzyme, ATP, and the benzenesulfonamide test compound at various concentrations to the wells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the phosphorylation reaction to occur.

-

Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1-2 hours at room temperature.

-

Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Pharmacokinetics of Benzenesulfonamide Drugs

The clinical success of benzenesulfonamide-based drugs is also dependent on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Below are pharmacokinetic data for two widely used drugs containing the benzenesulfonamide moiety: celecoxib (a COX-2 inhibitor) and pazopanib (a multi-targeted tyrosine kinase inhibitor).

Table of Pharmacokinetic Parameters of Celecoxib and Pazopanib

| Parameter | Celecoxib | Pazopanib | Reference |

| Bioavailability | ~22-40% (fasted) | 14-39% | [3] |

| Time to Peak (Tmax) | 2-4 hours | 2-4 hours | [3][4] |

| Protein Binding | >97% | >99% | [3][4] |

| Volume of Distribution (Vd) | ~400 L | ~12 L | [3][4] |

| Metabolism | Primarily via CYP2C9 | Primarily via CYP3A4 | [3][4] |

| Elimination Half-life (t½) | ~11 hours | ~31 hours | [3][5] |

| Excretion | Mainly as metabolites in feces and urine | Mainly in feces | [3][4] |

Conclusion

The benzenesulfonamide scaffold remains a highly privileged structure in drug discovery, yielding a multitude of clinically successful drugs. The ability to readily synthesize a diverse library of derivatives, coupled with their capacity to potently and selectively inhibit key enzymes, ensures their continued importance in the development of novel therapeutics. This technical guide has provided an in-depth overview of the synthesis, mechanisms of action, and key experimental protocols related to benzenesulfonamide compounds, offering a valuable resource for researchers in the field. Further exploration into novel targets and the optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and improved benzenesulfonamide-based medicines.

References

- 1. Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I trial of pazopanib in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel N-phenylbenzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

The N-phenylbenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel analogs, offering a comprehensive resource for researchers engaged in the development of next-generation therapeutics. From potent anti-inflammatory and anticancer agents to novel inhibitors of key signaling pathways, the versatility of this chemical class continues to inspire innovation in drug discovery.

Therapeutic Potential and Structure-Activity Relationships

N-phenylbenzenesulfonamide derivatives have been extensively investigated for a wide array of pharmacological applications. The structural simplicity and synthetic tractability of the core scaffold make it an ideal starting point for the design of targeted therapies. Key therapeutic areas where these analogs have shown significant promise include:

-

Anti-inflammatory Activity: Several N-phenylbenzenesulfonamide derivatives exhibit potent anti-inflammatory properties. For instance, compounds 4a and 4c have been shown to inhibit carrageenan-induced rat-paw edema by up to 94.69%.[1][2]

-

Antimicrobial and Antioxidant Effects: Novel carboxamide derivatives of benzenesulfonamide have demonstrated significant antimicrobial activity against a range of pathogens, including E. coli, S. aureus, and C. albicans.[1][2] Some analogs also exhibit antioxidant properties comparable to Vitamin C.[1]

-

Cancer Therapy: The N-phenylbenzenesulfonamide chemotype has been identified as a novel inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in cancer cell metabolism.[3] Optimized compounds have demonstrated robust antitumor effects in pancreatic cancer models.[3] Additionally, certain analogs have been identified as potential inhibitors of Tropomyosin receptor kinase A (TrkA), a target in glioblastoma.[4]

-

NLRP3 Inflammasome Inhibition: Novel N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide and biphenyl-sulfonamide analogs have been discovered as potent inhibitors of the NLRP3 inflammasome, a key driver of inflammation in various diseases.[5][6]

-

Enzyme Inhibition: Derivatives of this scaffold have shown inhibitory activity against various enzymes, including carbonic anhydrases (implicated in glaucoma and cancer) and cholinesterases (relevant to Alzheimer's disease).[7]

-

Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to lower blood pressure and coronary resistance, suggesting potential applications in cardiovascular disease.[8]

The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on both the phenyl and benzenesulfonamide rings play a crucial role in determining the biological activity and selectivity of these compounds.[9][10]

Synthesis of N-phenylbenzenesulfonamide Analogs

The synthesis of N-phenylbenzenesulfonamide and its derivatives is typically achieved through the condensation of an aniline with a benzenesulfonyl chloride. Several methods have been developed to improve efficiency and yield.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel N-phenylbenzenesulfonamide analogs.

Caption: General workflow for the synthesis and biological evaluation of novel N-phenylbenzenesulfonamide analogs.

Experimental Protocols

The traditional method for synthesizing N-phenylbenzenesulfonamide involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[11]

Materials:

-

Aniline (or substituted aniline)

-

Benzenesulfonyl chloride (or substituted benzenesulfonyl chloride)

-

Pyridine or Triethylamine (base)

-

Tetrahydrofuran (THF) (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Dissolve the aniline derivative in THF in a round-bottom flask.

-

Add the base (e.g., pyridine) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of the benzenesulfonyl chloride derivative in THF to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

A modified Schotten-Baumann reaction can also be employed for the synthesis of N-alkylbenzenesulfonamides.[12] This method involves the reaction of an amine with an acyl halide in a two-phase solvent system with a base.[11]

To promote greener chemistry, solvent-free methods have been developed using catalysts such as ZnO nanoparticles.[11] These reactions often proceed rapidly at room temperature with high yields.[11]

Key Signaling Pathways Modulated by N-phenylbenzenesulfonamide Analogs

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[5][6]

Caption: N-phenylbenzenesulfonamide analogs can inhibit the activation of the NLRP3 inflammasome, thereby blocking downstream inflammatory signaling.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or small molecule inhibitors, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Caption: Certain N-phenylbenzenesulfonamide analogs can inhibit the Keap1-Nrf2 protein-protein interaction, leading to Nrf2 stabilization and the activation of antioxidant gene expression.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for various N-phenylbenzenesulfonamide analogs from the literature.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | E. coli (mg/mL) | S. aureus (mg/mL) | P. aeruginosa (mg/mL) | S. typhi (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) | A. niger (mg/mL) | Reference |

| 4a | - | - | 6.67 | 6.45 | - | - | - | [1][2] |

| 4d | 6.72 | - | - | - | - | - | - | [1][2] |

| 4e | - | - | - | - | - | 6.63 | 6.28 | [1][2] |

| 4f | - | - | - | - | 6.63 | - | - | [1][2] |

| 4h | - | 6.63 | - | - | - | 6.63 | - | [1][2] |

Table 2: Enzyme Inhibition (IC50 / Ki)

| Compound | Target Enzyme | IC50 / Ki | Reference |

| Compound 8 | Carbonic Anhydrase I | 45.7 ± 0.46 nM (Ki) | [7] |

| Compound 2 | Carbonic Anhydrase II | 33.5 ± 0.38 nM (Ki) | [7] |

| Compound 8 | Acetylcholinesterase | 31.5 ± 0.33 nM (Ki) | [7] |

| Compound 8 | Butyrylcholinesterase | 24.4 ± 0.29 nM (Ki) | [7] |

| Compound 9 | Lactate Dehydrogenase A | 720 nM (IC50) | [3] |

| Compound 28 | Lactate Dehydrogenase A | 156 nM (IC50) | [3] |

| AL106 | Anti-GBM (TrkA) | 58.6 µM (IC50) | [4] |

| H28 | NLRP3 Inflammasome | 0.57 µM (IC50) | [6] |

| MPO-0186 | mPGES-1 | 0.49 µM (IC50) | [14] |

| Compound 12d | Keap1-Nrf2 PPI | 64.5 nM (FP IC50) | [13] |

Table 3: Anti-inflammatory Activity

| Compound | Model | ED50 | Reference |

| 15c | Carrageenan-induced edema | 68 ± 2.2 µM/kg | [15] |

| 15d | Carrageenan-induced edema | 51 ± 0.7 µM/kg | [15] |

| Celecoxib | Carrageenan-induced edema | 86 ± 1.1 µM/kg | [15] |

Conclusion and Future Directions

The N-phenylbenzenesulfonamide scaffold represents a highly versatile platform for the development of novel therapeutics. The ease of synthesis and the ability to modulate a wide range of biological targets make it an attractive starting point for drug discovery campaigns. Future research in this area should focus on the development of more selective and potent analogs, leveraging computational modeling and high-throughput screening to accelerate the discovery process. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space holds immense promise for addressing unmet medical needs across various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Machine-Learning-Driven Discovery of N-Phenylbenzenesulfonamides as a Novel Chemotype for Lactate Dehydrogenase A Inhibition with Anti-Pancreatic Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Phenylbenzenesulfonamide | 1678-25-7 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [scholarship.libraries.rutgers.edu]

- 14. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2,5-dichloro-N-phenylbenzenesulfonamide: A Technical Guide

For Immediate Release

[City, State] – A comprehensive technical guide released today delves into the therapeutic targets of the chemical compound 2,5-dichloro-N-phenylbenzenesulfonamide, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This whitepaper provides a detailed overview of the compound's known biological activities, with a focus on its potential as an antiviral agent targeting influenza virus entry.

Recent research has identified the hemagglutinin (HA) protein of the influenza virus as a primary target for aryl sulfonamides, a class of compounds to which this compound belongs. A closely related derivative, 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide, has been shown to inhibit the entry and replication of diverse influenza viruses by directly targeting the HA protein and preventing the membrane fusion it mediates. While direct experimental data for this compound's anti-influenza activity is still emerging, its structural similarity to active compounds strongly suggests a similar mechanism of action and therapeutic potential.

This guide summarizes the current understanding of this compound class, presents relevant experimental protocols, and outlines the key signaling pathways involved.

Quantitative Data Summary

Although specific inhibitory concentrations for this compound are not yet publicly available, the following table presents data for a closely related and investigated analog, 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide, to provide a comparative baseline for its potential efficacy.

| Compound | Target Protein | Assay Type | Endpoint | Value | Virus Strain |

| 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide | Hemagglutinin (HA) | Hemolysis Assay | Inhibition | Robust | Influenza A |

| 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide | Viral Replication | smRNA-FISH | Reduction of viral mRNA | Significant | A/WSN/33 |

| 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide | Viral Protein Expression | Western Blot | Reduction of NP and M1 proteins | Significant | A/WSN/33 |

Key Signaling Pathway and Mechanism of Action

The primary proposed mechanism of action for aryl sulfonamides like this compound in an antiviral context is the inhibition of influenza virus entry into host cells. This is achieved by targeting the viral surface glycoprotein, hemagglutinin (HA).

Figure 1. Proposed mechanism of action for this compound in inhibiting influenza virus entry.

The process begins with the influenza virus attaching to sialic acid receptors on the host cell surface via its hemagglutinin protein. The virus is then internalized into an endosome. The acidic environment of the endosome typically triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes and the release of viral genetic material into the cytoplasm. This compound is hypothesized to bind to HA, preventing this crucial conformational change and thereby inhibiting membrane fusion and subsequent viral replication.

Experimental Protocols

To facilitate further investigation into the therapeutic targets of this compound, this section details the methodologies for key experiments cited in the analysis of its analogs.

Synthesis of this compound

The synthesis of this compound is achieved through a standard sulfonamide formation reaction.[1]

Workflow:

Figure 2. Synthetic workflow for this compound.

Procedure:

-

Aniline is dissolved in a suitable solvent, such as dichloromethane.

-

2,5-Dichlorobenzenesulfonyl chloride is added to the solution.

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the product is isolated and purified, typically by flash chromatography.

Hemolysis Assay

This assay measures the ability of the influenza virus to induce membrane fusion and lysis of red blood cells under low-pH conditions, and the inhibitory effect of the compound on this process.[1]

Methodology:

-

Red blood cells are washed and resuspended in a buffered saline solution.

-

Influenza virus is pre-incubated with varying concentrations of this compound or a vehicle control.

-

The pre-incubated virus is then mixed with the red blood cell suspension.

-

The pH of the mixture is lowered (e.g., to pH 5.0) to induce hemagglutinin-mediated fusion.

-

After incubation, the cells are pelleted by centrifugation.

-

The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance at a specific wavelength.

-

The percentage of hemolysis inhibition is calculated relative to the vehicle control.

Single-Molecule RNA Fluorescence In Situ Hybridization (smRNA-FISH)

This technique is used to visualize and quantify viral mRNA levels within infected host cells.[1]

Protocol:

-

Host cells (e.g., A549 lung epithelial cells) are seeded on coverslips and infected with influenza virus.[1]

-

The cells are treated with this compound or a control at the time of infection or at various time points post-infection.

-

At a designated time post-infection (e.g., 8 hours), the cells are fixed and permeabilized.[1]

-

Fluorescently labeled oligonucleotide probes specific for viral mRNAs (e.g., M, HA, NS mRNAs) are hybridized to the fixed cells.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The coverslips are mounted and imaged using a fluorescence microscope.

-

The number of fluorescent spots, each representing a single viral mRNA molecule, is quantified using image analysis software.

Western Blot Analysis

Western blotting is employed to detect and quantify the levels of specific viral proteins in infected cell lysates.[1]

Procedure:

-

Host cells are infected with influenza virus and treated with the test compound or a control.

-

At a specified time post-infection, the cells are lysed to extract total protein.

-

Protein concentrations are determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the viral proteins of interest (e.g., NP, M1).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the light emitted is detected, providing a measure of the protein levels.

This technical guide provides a foundational understanding of the therapeutic potential of this compound. The detailed protocols and mechanistic insights are intended to empower researchers to further explore and validate its efficacy as a novel antiviral agent.

References

Solubility profile of 2,5-dichloro-N-phenylbenzenesulfonamide in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dichloro-N-phenylbenzenesulfonamide in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on established methodologies for solubility determination and presents a framework for systematic solubility assessment. Additionally, potential biological activities of structurally related compounds are discussed to provide context for further research.

Introduction to this compound

This compound is a sulfonamide derivative. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antimicrobial, antioxidant, and anticancer activities.[1] The solubility of such compounds is a critical physicochemical parameter that influences their bioavailability, formulation development, and ultimately, their therapeutic efficacy. Understanding the solubility profile is a fundamental step in the early stages of drug discovery and development.

Solubility Data

For a comprehensive assessment, the solubility of this compound should be experimentally determined. The following table outlines the common laboratory solvents that are recommended for a systematic solubility study of this compound.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility | Quantitative Data (mg/mL at 25°C) |

| Water | H₂O | 80.1 | Very Low | Data Not Available |

| Methanol | CH₃OH | 32.7 | Low to Moderate | Data Not Available |

| Ethanol | C₂H₅OH | 24.5 | Low to Moderate | Data Not Available |

| Acetone | C₃H₆O | 20.7 | Moderate to High | Data Not Available |

| Chloroform | CHCl₃ | 4.8 | Moderate to High | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | High | Data Not Available |

Note: Expected solubility is an estimation based on the general properties of sulfonamide compounds. Actual quantitative data must be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the results in mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, a structurally similar compound, 2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamide, has been reported to affect perfusion pressure and coronary resistance.[2] This suggests a potential interaction with cardiovascular signaling pathways, possibly involving ion channels such as calcium channels.

The following diagram illustrates a hypothetical signaling pathway where a benzenesulfonamide derivative could modulate vascular smooth muscle contraction, a key factor in regulating blood pressure and coronary resistance.

Caption: Hypothetical signaling pathway for the modulation of vascular smooth muscle contraction by a benzenesulfonamide derivative.

Conclusion

This technical guide has outlined the current state of knowledge regarding the solubility of this compound. While specific quantitative data is lacking, this document provides a robust framework for its experimental determination. The provided experimental protocol and workflow diagram offer a clear path for researchers to systematically evaluate the solubility of this compound in various common laboratory solvents. Furthermore, the exploration of potential biological activities and related signaling pathways of similar compounds provides a valuable context for future pharmacological studies. A thorough understanding of the solubility profile of this compound is an indispensable prerequisite for its successful development as a potential therapeutic agent.

References

Spectroscopic and Synthetic Profile of 2,5-dichloro-N-phenylbenzenesulfonamide: A Technical Guide

An in-depth analysis for researchers and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2,5-dichloro-N-phenylbenzenesulfonamide. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for N-(2,5-dichlorophenyl)benzenesulfonamide

| Chemical Shift (δ) in ppm |

| 121.1 |

| 127.0 |

| 128.9 |

| 129.5 |

| 131.9 |

| 133.5 |

| 134.1 |

| 135.2 |

| 139.0 |

Note: Data obtained from the Protein Data Bank Japan (PDBj). Experimental conditions were not specified.

Expected ¹H NMR Spectral Characteristics

A ¹H NMR spectrum of this compound would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on both the dichlorophenyl and phenyl rings. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3200 |

| C-H Stretch (aromatic) | 3100-3000 |

| S=O Stretch (asymmetric) | 1350-1300 |

| S=O Stretch (symmetric) | 1170-1140 |

| S-N Stretch | 950-900 |

| C-Cl Stretch | 800-600 |

Mass Spectrometry (MS)

The molecular weight of this compound (C₁₂H₉Cl₂NO₂S) is 302.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 302, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Common fragmentation patterns for sulfonamides include cleavage of the S-N bond and the S-C bond.

Experimental Protocols

Synthesis of this compound[1][2]

This protocol is adapted from the established synthesis of N-(aryl)benzenesulfonamides.

Materials:

-

2,5-dichloroaniline

-

Benzenesulfonyl chloride

-

An appropriate solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine)

Procedure:

-

Dissolve 2,5-dichloroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add benzenesulfonyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Upon completion, quench the reaction by adding water.

-

If using pyridine as a solvent, acidify the mixture with hydrochloric acid to precipitate the product. If using a non-aqueous solvent system, perform an aqueous workup to remove any salts.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Preparation of Sample: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Record the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Note the multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz).

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Record the chemical shifts (δ) in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹. Report the absorption frequencies in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Record the mass-to-charge ratio (m/z) of the resulting ions.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.

Caption: Synthetic workflow for this compound.

Methodological & Application

Synthesis Protocol for 2,5-dichloro-N-phenylbenzenesulfonamide: An Application Note for Researchers

For researchers and professionals in drug development, this document provides a detailed protocol for the synthesis of 2,5-dichloro-N-phenylbenzenesulfonamide. The procedure is based on established methods for the synthesis of analogous sulfonamide compounds.

Introduction

This compound is a sulfonamide derivative. The synthesis of such compounds is of interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by the sulfonamide functional group. The protocol outlined below describes the reaction of 2,5-dichlorobenzenesulfonyl chloride with aniline in the presence of a base.

Materials and Methods

Materials

-

2,5-dichlorobenzenesulfonyl chloride

-

Aniline

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

1M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of 2,5-dichlorobenzenesulfonyl chloride with aniline.

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane (DCM).

-

To this solution, add 2,5-dichlorobenzenesulfonyl chloride (1.0 - 1.2 equivalents).

-

Cool the reaction mixture in an ice bath.

-

Slowly add triethylamine (TEA) (1.5 - 2.0 equivalents) dropwise to the stirred solution. The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

After the addition of triethylamine, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M hydrochloric acid (HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the expected product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2,5-dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | 245.51 | Solid |

| Aniline | C₆H₇N | 93.13 | Liquid |

| This compound | C₁₂H₉Cl₂NO₂S | 302.18 | Solid |

Characterization Data (Representative)

| Analysis | Expected Observations |

| Melting Point | A sharp melting point is expected for the pure crystalline solid. |

| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-8.0 ppm. The N-H proton of the sulfonamide group may appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-140 ppm. |

| IR Spectroscopy | Characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹), S=O stretches (asymmetric around 1330-1370 cm⁻¹ and symmetric around 1140-1180 cm⁻¹), and C-S stretch are expected. |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Experimental applications of 2,5-dichloro-N-phenylbenzenesulfonamide in cellular studies.

Application Notes and Protocols for Benzenesulfonamide Derivatives in Cellular Studies

Disclaimer: Extensive literature searches did not yield specific experimental data on the cellular applications of 2,5-dichloro-N-phenylbenzenesulfonamide . The following application notes and protocols are based on published research for structurally related benzenesulfonamide derivatives and are provided as a representative guide for researchers interested in this class of compounds. The data and methodologies presented are for analogous compounds and should be adapted and validated for this compound.

Introduction to Benzenesulfonamides in Cellular Research